22-Tricosenoic acid

Catalog No.
S574979
CAS No.
65119-95-1
M.F
C23H44O2
M. Wt
352.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
22-Tricosenoic acid

CAS Number

65119-95-1

Product Name

22-Tricosenoic acid

IUPAC Name

tricos-22-enoic acid

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

InChI

InChI=1S/C23H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h2H,1,3-22H2,(H,24,25)

InChI Key

YGTSVJQQDISEHZ-UHFFFAOYSA-N

SMILES

C=CCCCCCCCCCCCCCCCCCCCCC(=O)O

Canonical SMILES

C=CCCCCCCCCCCCCCCCCCCCCC(=O)O

22-Tricosenoic acid, also known as 22-tricosenoic acid, is a long-chain unsaturated fatty acid with the molecular formula C23H44O2C_{23}H_{44}O_{2}. It features a double bond at the 22nd carbon position of its aliphatic chain, distinguishing it from its saturated counterpart, tricosanoic acid. This compound belongs to the class of very long-chain fatty acids and is characterized by its hydrophobic nature and significant role in biological systems. It is primarily found in various plant oils and animal fats, contributing to their lipid profiles .

  • Energy Source: Long-chain fatty acids can be broken down for energy production in cells.
  • Signaling Molecules: Fatty acids can act as signaling molecules regulating various cellular processes.
  • Membrane Components: Fatty acids are key components of cell membranes, influencing their structure and function.

Current understanding of 22-Tricosenoic Acid

22-Tricosenoic acid is a long-chain monounsaturated fatty acid, meaning it has a 23-carbon chain with one double bond. While its presence has been identified in various plant sources , scientific research on 22-Tricosenoic acid itself is currently limited. There is no substantial research published investigating its specific biological functions or potential applications.

  • Cellular signaling: Long-chain fatty acids can serve as signaling molecules within cells, influencing gene expression and cellular responses .
  • Energy metabolism: These fatty acids can be used by cells for energy production .
  • Membrane structure and function: Long-chain fatty acids are important components of cell membranes, affecting their fluidity and function .

Future Directions for Research

Given the limited research on 22-Tricosenoic acid, further investigation is needed to understand its specific properties and potential applications. Some potential areas for future research include:

  • Isolating and purifying 22-Tricosenoic acid from natural sources for further study.
  • Investigating its biological effects in cell cultures and animal models.
  • Exploring its potential therapeutic or industrial applications.
Typical of fatty acids:

  • Esterification: Reacts with alcohols to form esters, which are important in the production of biodiesel and other biofuels.
  • Hydrogenation: The double bond can be hydrogenated to yield tricosanoic acid, altering its physical properties.
  • Oxidation: Can be oxidized to form various metabolites, including ketones and aldehydes, which may have biological significance .

This fatty acid exhibits various biological activities:

  • Metabolism: It serves as a metabolite in several organisms, including plants and aquatic invertebrates like Daphnia magna, where it plays a role in energy storage and membrane structure.
  • Signaling Molecule: Long-chain fatty acids are known to influence cellular signaling pathways, potentially affecting processes such as inflammation and insulin sensitivity .
  • Nutritional Role: As a component of dietary fats, it may contribute to essential fatty acid intake, impacting health in areas such as cardiovascular function and metabolic regulation .

22-Tricosenoic acid can be synthesized through various methods:

  • Natural Extraction: Isolated from natural sources such as plant oils (e.g., from Cecropia adenopus leaves) or animal fats.
  • Chemical Synthesis: Can be synthesized via the oxidation of tricosanoic acid or through specific enzymatic reactions that introduce the double bond at the desired position .
  • Biotechnological Approaches: Microbial fermentation processes can also yield this compound by utilizing genetically modified organisms capable of producing long-chain fatty acids .

The applications of 22-tricosenoic acid are diverse:

  • Pharmaceuticals: Investigated for its potential therapeutic properties due to its biological activity.
  • Cosmetics: Used in formulations for skin care products due to its emollient properties.
  • Food Industry: Acts as a flavoring agent or preservative in certain food products.
  • Biodiesel Production: Its ester derivatives are utilized in biodiesel formulations, contributing to renewable energy sources .

Research has explored the interactions of 22-tricosenoic acid with various biological systems:

  • Cellular Interactions: Studies indicate that it may modulate cell membrane fluidity and influence receptor activity, impacting cellular signaling pathways.
  • Drug Interactions: Preliminary studies suggest interactions with metabolic enzymes (e.g., cytochrome P450), which could affect drug metabolism and efficacy .
  • Toxicological Studies: Evaluated for potential toxicity; findings indicate low acute toxicity but necessitate further investigation into chronic exposure effects .

22-Tricosenoic acid shares similarities with other long-chain fatty acids. Here is a comparison highlighting its uniqueness:

Compound NameFormulaCharacteristics
Tricosanoic AcidC23H46O2C_{23}H_{46}O_{2}Saturated fatty acid without double bonds.
Docosanoic AcidC22H44O2C_{22}H_{44}O_{2}Saturated fatty acid with 22 carbon atoms.
20-Tricosenoic AcidC23H44O2C_{23}H_{44}O_{2}Contains a double bond at the 20th position.
24-Tricosenoic AcidC24H48O2C_{24}H_{48}O_{2}Saturated fatty acid with one more carbon atom.

Uniqueness of 22-Tricosenoic Acid

The defining feature of 22-tricosenoic acid is its unsaturation at the 22nd carbon position, which influences its physical properties and biological activities compared to saturated counterparts. This unique structural characteristic allows it to participate differently in metabolic pathways and cellular functions compared to other similar compounds.

Molecular Structure and Formula (C23H44O2)

22-Tricosenoic acid is a long-chain monounsaturated fatty acid characterized by a 23-carbon aliphatic chain with a single double bond positioned at the 22nd carbon atom [1]. The molecular formula C23H44O2 represents a carboxylic acid with one degree of unsaturation [2]. The compound belongs to the class of very long-chain fatty acids, distinguished by its extended hydrocarbon backbone and terminal carboxyl functional group [3].

The structural representation reveals a linear carbon chain with the carboxylic acid group (-COOH) at one terminus and a terminal vinyl group (C=C) at the opposite end [1] [4]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as tricos-22-enoic acid, reflecting the 23-carbon chain length and the position of the double bond [2]. The compound exhibits a molecular weight of 352.6 grams per mole, as determined through mass spectrometric analysis [3] [5].

Table 1: Molecular Identifiers of 22-Tricosenoic Acid

Identifier TypeValue
Molecular FormulaC₂₃H₄₄O₂ [1]
Molecular Weight352.6 g/mol [3] [5]
Chemical Abstracts Service Registry Number65119-95-1 [1] [2]
International Union of Pure and Applied Chemistry Nametricos-22-enoic acid [2]
PubChem Compound Identifier543855 [1]
Chemical Entities of Biological Interest IdentifierCHEBI:73736 [1]
International Chemical Identifier KeyYGTSVJQQDISEHZ-UHFFFAOYSA-N [1] [4]
Simplified Molecular Input Line Entry SystemC=CCCCCCCCCCCCCCCCCCCCCC(=O)O [1] [4]

Physicochemical Parameters

Melting Point and Phase Behavior

The melting point of 22-tricosenoic acid has been experimentally determined to range between 74°C and 78°C, with the most commonly reported value being 76°C [9] [10] [12]. This thermal transition temperature reflects the compound's crystalline structure in the solid state and its conversion to liquid phase upon heating [9]. The melting point is influenced by the presence of the terminal double bond, which introduces structural irregularity compared to fully saturated fatty acids of similar chain length [10].

Phase behavior studies indicate that 22-tricosenoic acid exists as a white to almost white crystalline powder at room temperature [9] [10]. The compound exhibits typical fatty acid crystalline polymorphism, with the ability to form ordered lamellar structures through intermolecular hydrogen bonding between carboxyl groups [11]. The boiling point has been calculated at 464.4°C ± 14.0°C at standard atmospheric pressure of 760 millimeters of mercury [5].

Table 2: Thermal Properties of 22-Tricosenoic Acid

PropertyValueReference Source
Melting Point74-78°C [9] [10]TCI America, MySkinRecipes
Primary Melting Point76°C [12]SpectraBase
Boiling Point464.4 ± 14.0°C at 760 mmHg [5]Chemsrc
Flash Point361.0 ± 15.2°C [5]Chemsrc
Physical FormCrystalline Powder [9]TCI America
AppearanceWhite to almost white [10]MySkinRecipes

Solubility Characteristics

22-Tricosenoic acid exhibits characteristic hydrophobic behavior typical of long-chain fatty acids, with extremely limited aqueous solubility [14] [18]. The compound demonstrates a calculated logarithmic partition coefficient (logP) of 10.36, indicating strong lipophilic properties [5]. Water solubility is reported as practically negligible, with predicted values of approximately 2.57 × 10⁻⁵ milligrams per milliliter [14] [18].

The compound shows favorable solubility in organic solvents, particularly those of moderate to low polarity [17]. Based on studies of structurally similar fatty acids, 22-tricosenoic acid demonstrates solubility in dimethyl sulfoxide at concentrations of approximately 10-25 milligrams per milliliter and in ethanol at similar concentrations [17]. Dissolution in organic solvents requires purging with inert gases to prevent oxidation [17]. The compound exhibits sparingly soluble behavior in aqueous buffer systems, typically requiring co-solvents for effective dissolution [17] [18].

Table 3: Solubility Profile of 22-Tricosenoic Acid

Solvent SystemSolubilityCharacteristics
WaterPractically insoluble [14] [18]LogP = 10.36, highly hydrophobic [5]
Dimethyl Sulfoxide~10-25 mg/mL [17]Requires inert atmosphere [17]
Ethanol~25 mg/mL [17]Requires inert atmosphere [17]
Organic SolventsSoluble [17]Good solubility in most organic media [17]
Aqueous BuffersSparingly soluble [17] [18]Requires co-solvent system [17]

Spectroscopic Properties

Spectroscopic characterization of 22-tricosenoic acid has been accomplished through multiple analytical techniques, providing comprehensive structural confirmation [12] [20] [21]. Infrared spectroscopy reveals characteristic absorption bands corresponding to the carboxylic acid functionality and the terminal alkene group [12]. The compound exhibits typical carboxyl group stretching frequencies and carbon-carbon double bond vibrations consistent with its molecular structure [12].

Mass spectrometric analysis demonstrates fragmentation patterns characteristic of long-chain fatty acids [20] [21]. Gas chromatography-mass spectrometry studies reveal base peaks and molecular ion peaks consistent with the molecular weight of 352.6 atomic mass units [21] [22]. The compound exhibits collision cross-section values ranging from 192.2 to 218.5 square angstroms depending on the ionization mode, providing insights into its three-dimensional structure in the gas phase [4].

Nuclear magnetic resonance spectroscopy provides detailed structural information, particularly regarding the position and configuration of the double bond [22]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the various carbon environments within the molecule, including the carboxyl carbon, the alkenic carbons, and the methylene carbons of the aliphatic chain [22].

Position-Specific Double Bond Configuration at C22

The double bond in 22-tricosenoic acid is positioned between the 22nd and 23rd carbon atoms, creating a terminal alkene functionality [1] [2]. This positional specificity distinguishes the compound from other tricosenoic acid isomers that may contain double bonds at different locations along the carbon chain . The terminal position of the unsaturation imparts unique chemical and physical properties to the molecule .

The stereochemical configuration of the double bond at the C22 position has not been definitively established in the available literature, with most sources not specifying whether the compound exists in the cis or trans geometric isomer form [24]. However, based on biosynthetic pathways and the prevalence of cis configurations in naturally occurring fatty acids, the compound likely exists predominantly in the cis configuration [26]. The double bond geometry significantly influences the molecular conformation and packing behavior in crystalline and liquid crystalline phases [26].

The position-specific nature of the C22 double bond affects the compound's reactivity profile, particularly with respect to oxidation and addition reactions . The terminal location makes the double bond more accessible to chemical reagents compared to internal double bonds, potentially increasing reactivity toward electrophilic addition reactions [37].

Conformational Analysis and Spatial Arrangement

Conformational analysis of 22-tricosenoic acid reveals a complex interplay between the extended aliphatic chain and the terminal double bond functionality [27] [30]. The long hydrocarbon chain can adopt multiple conformational states, ranging from fully extended configurations to more compact arrangements [30]. Molecular dynamics simulations of similar ultra-long-chain fatty acids demonstrate that these compounds can fluctuate among three primary conformations: elongated, L-shaped, and turned arrangements [30].

The presence of the terminal double bond introduces conformational constraints that affect the overall spatial arrangement of the molecule [29]. The alkene functionality prevents free rotation around the C22-C23 bond, creating a more rigid terminal segment compared to fully saturated analogues [29]. This structural feature influences the compound's behavior in lipid bilayers and its interaction with other molecular species [30].

Langmuir-Blodgett film studies of 22-tricosenoic acid provide insights into its two-dimensional packing behavior and molecular orientation at interfaces [27]. X-ray photoelectron spectroscopy investigations reveal that the compound can form ordered monolayer and bilayer structures, with the carboxyl groups oriented toward aqueous phases and the hydrocarbon chains extending into hydrophobic regions [27]. The spatial arrangement in these organized films demonstrates the compound's amphiphilic character and its ability to form stable interfacial structures [27].

Chemical Reactivity Profile

Oxidation Susceptibility

22-Tricosenoic acid demonstrates significant susceptibility to oxidative processes due to the presence of the terminal double bond [34]. The compound can undergo both enzymatic and non-enzymatic oxidation reactions, leading to the formation of various oxygenated derivatives [34]. Enzymatic oxidation pathways involve lipoxygenase, cyclooxygenase, and cytochrome P450 enzymes, which can introduce hydroxyl groups, epoxides, and other oxygen-containing functionalities [34].

Non-enzymatic oxidation occurs through radical-mediated mechanisms, particularly under conditions of oxidative stress [34]. The terminal alkene functionality serves as a primary site for lipid peroxidation reactions, leading to the formation of aldehydes, ketones, and other oxidized products [34]. Studies of fatty acid oxidation following traumatic brain injury demonstrate that long-chain fatty acids undergo rapid oxidation through both calcium-dependent and calcium-independent pathways [34].

The oxidation susceptibility of 22-tricosenoic acid is influenced by environmental factors such as temperature, oxygen concentration, and the presence of pro-oxidant or antioxidant species [35]. The compound's oxidation resistance can be enhanced through the use of inert atmospheres and appropriate storage conditions [16].

Reduction Mechanisms

Reduction reactions of 22-tricosenoic acid primarily target the terminal double bond, converting the unsaturated fatty acid to its saturated tricosanoic acid analogue . Catalytic hydrogenation represents the most common reduction pathway, employing transition metal catalysts such as palladium or platinum under hydrogen atmosphere . The reduction proceeds through the addition of hydrogen atoms across the carbon-carbon double bond, eliminating the unsaturation .

Chemical reduction can also be accomplished using metal hydride reagents such as lithium aluminum hydride, which can reduce both the double bond and the carboxyl group . Selective reduction of the alkene functionality while preserving the carboxylic acid group requires carefully controlled reaction conditions and appropriate choice of reducing agents .

Biological reduction mechanisms involve specific enzymes that can convert unsaturated fatty acids to their saturated counterparts [35]. These enzymatic processes typically occur within cellular metabolic pathways and may involve cofactors such as nicotinamide adenine dinucleotide phosphate [35].

Substitution Reaction Patterns

Substitution reactions of 22-tricosenoic acid can occur at multiple sites within the molecule, including the carboxyl group and the aliphatic chain [37] [39]. Halogenation reactions represent a significant class of substitution processes, where halogen atoms such as iodine, bromine, or chlorine can be introduced into the molecule [37] [39]. The iodine value determination involves the addition of iodine monochloride across the double bond, followed by quantitative analysis of the unreacted halogen [37].

Electrophilic addition reactions at the terminal double bond can lead to the formation of dihalogenated products, where both carbon atoms of the alkene functionality acquire halogen substituents [37]. These reactions typically proceed under mild conditions and can be used for both analytical and synthetic purposes [37].

Substitution at the carboxyl group involves the formation of various derivatives such as esters, amides, and anhydrides [38] [40]. Esterification reactions can be catalyzed by acids or bases and result in the replacement of the hydroxyl group with alkoxy functionalities [38]. Amidation reactions involve the reaction with amines to form amide bonds, while anhydride formation occurs through the condensation of two carboxylic acid molecules [40].

XLogP3

10.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

22-tricosenoic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023

Explore Compound Types